molecular formula C24H20N2O4 B6569086 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 946257-61-0

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6569086
CAS No.: 946257-61-0
M. Wt: 400.4 g/mol
InChI Key: CYCWZCMMMVIVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a tetrahydroquinoline moiety with a benzodioxole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps:

  • Formation of the Tetrahydroquinoline Core: : The initial step often involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through Pictet-Spengler reaction conditions, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

  • Benzoylation: : The tetrahydroquinoline intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the benzoyl group.

  • Coupling with Benzodioxole: : The final step involves coupling the benzoylated tetrahydroquinoline with a benzodioxole derivative. This can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems to streamline the isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, the compound’s properties can be harnessed for the development of new materials with specific functionalities, such as polymers or coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

Uniqueness

Compared to similar compounds, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide stands out due to the presence of the benzodioxole ring, which imparts unique electronic and steric properties. This structural feature can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c27-23(18-8-11-21-22(14-18)30-15-29-21)25-19-9-10-20-17(13-19)7-4-12-26(20)24(28)16-5-2-1-3-6-16/h1-3,5-6,8-11,13-14H,4,7,12,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCWZCMMMVIVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.